2-((1-Phenylethoxy)carbonyl)benzoic acid 2-((1-Phenylethoxy)carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 17470-31-4
VCID: VC13332183
InChI: InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18)
SMILES: CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

2-((1-Phenylethoxy)carbonyl)benzoic acid

CAS No.: 17470-31-4

Cat. No.: VC13332183

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Phenylethoxy)carbonyl)benzoic acid - 17470-31-4

Specification

CAS No. 17470-31-4
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name 2-(1-phenylethoxycarbonyl)benzoic acid
Standard InChI InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18)
Standard InChI Key HWQNOBIACRMODQ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 2-((1-Phenylethoxy)carbonyl)benzoic acid consists of a benzoic acid backbone substituted at the ortho-position with a (1-phenylethoxy)carbonyl group. The phenylethyl moiety introduces steric hindrance and aromaticity, influencing reactivity and intermolecular interactions. The InChI code (InChI=1/C₁₆H₁₄O₄/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18)) confirms the presence of ester and carboxylic acid functional groups .

Physical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight270.28 g/mol
Density1.24 g/cm³
Boiling Point437.7°C at 760 mmHg
Refractive Index1.595
Vapor Pressure1.96×1081.96 \times 10^{-8} mmHg at 25°C

The low vapor pressure suggests limited volatility, making it suitable for applications requiring prolonged stability .

Synthesis and Production

Laboratory-Scale Synthesis

A regioselective method for synthesizing carbamoylcarboxylic acids from dianhydrides provides insight into potential routes for 2-((1-Phenylethoxy)carbonyl)benzoic acid . For example, reacting 3,3′,4,4′-benzophenonetetracarboxylic dianhydride with 1-phenylethanol under basic conditions could yield the target compound. Key steps include:

  • Nucleophilic Attack: The phenylethoxy group attacks the carbonyl carbon of the anhydride.

  • Esterification: Formation of the ester linkage at the ortho-position.

  • Acid Workup: Hydrolysis of remaining anhydride groups to carboxylic acids .

Industrial Production

Continuous flow reactors optimize scalability by maintaining precise temperature (100–150°C) and pressure (1–3 atm) conditions, enhancing yield and purity . Catalysts such as p-toluenesulfonic acid may accelerate esterification .

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization from ethanol/water mixtures achieve >98% purity . Mass spectrometry (MS) and elemental analysis validate molecular integrity .

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The phenylethyl group oxidizes to acetophenone derivatives using KMnO₄ in acidic conditions .

  • Reduction: LiAlH₄ reduces the ester to a benzyl alcohol, though competing carboxylic acid reduction requires protective strategies .

Electrophilic Substitution

The electron-withdrawing carboxyl group directs electrophiles (e.g., NO₂⁺) to the meta-position of the benzene ring, enabling nitro or sulfonyl derivatives .

Applications in Scientific Research

Polymer Science

While 4-((2-Hydroxyethoxy)carbonyl)benzoic acid aids in enzymatic PET hydrolysis , the phenylethyl variant’s bulkier structure may modify polymer crystallinity. Supercritical CO₂ pretreatment of PET analogs increases surface area for enzymatic action, suggesting potential roles in polymer recycling .

Pharmaceutical Intermediates

The (S)-enantiomer of related carbamoylbenzoic acids exhibits bioactivity , hinting at chiral applications for 2-((1-Phenylethoxy)carbonyl)benzoic acid in drug design.

Organic Synthesis

As a bifunctional molecule, it serves as a precursor for:

  • Metal-Organic Frameworks (MOFs): Coordination via carboxylic acid groups.

  • Ligands: Derivatization for catalysis or sensing.

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
4-((2-Hydroxyethoxy)carbonyl)benzoic acidHydroxyethyl vs. phenylethyl substituentPolymer modification
(S)-2-((1-Phenylethyl)carbamoyl)benzoic acidCarbamoyl vs. ester groupChiral pharmaceuticals
Terephthalic acidLack of ester/carbamoyl groupsPET production

The phenylethoxy group in 2-((1-Phenylethoxy)carbonyl)benzoic acid enhances lipophilicity, favoring applications in hydrophobic matrices .

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